![molecular formula C14H18N2 B10853469 (2r,3s,5r,7s)-2-(Pyridin-3-Yl)-1-Azatricyclo[3.3.1.1~3,7~]decane](/img/structure/B10853469.png)

(2r,3s,5r,7s)-2-(Pyridin-3-Yl)-1-Azatricyclo[3.3.1.1~3,7~]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le tétraiodure de titane peut être synthétisé par plusieurs méthodes :

Combinaison directe des éléments : Le titane métallique réagit avec l'iode à des températures élevées (environ 425 °C) pour former du tétraiodure de titane : [ \text{Ti} + 2 \text{I}2 \rightarrow \text{TiI}_4 ]

Réaction d'échange : Le tétrachlorure de titane réagit avec l'iodure d'hydrogène pour produire du tétraiodure de titane et du chlorure d'hydrogène : [ \text{TiCl}_4 + 4 \text{HI} \rightarrow \text{TiI}_4 + 4 \text{HCl} ]

Échange oxyde-iodure : Le dioxyde de titane réagit avec l'iodure d'aluminium pour former du tétraiodure de titane et de l'oxyde d'aluminium : [ 3 \text{TiO}_2 + 4 \text{AlI}_3 \rightarrow 3 \text{TiI}_4 + 2 \text{Al}_2\text{O}_3 ]

Méthodes de production industrielle : Le procédé van Arkel–de Boer est une méthode industrielle utilisée pour la purification du titane. Dans ce procédé, le tétraiodure de titane est décomposé pour produire du titane métallique de haute pureté {_svg_3}.

Analyse Des Réactions Chimiques

Le tétraiodure de titane subit diverses réactions chimiques, notamment :

Réduction : Le tétraiodure de titane peut être réduit en titane métallique à l'aide d'hydrogène ou d'autres agents réducteurs.

Formation d'adduits : Le tétraiodure de titane forme des adduits avec des bases de Lewis, telles que les éthers et les amines.

Hydrolyse : Le tétraiodure de titane s'hydrolyse en présence d'eau pour former du dioxyde de titane et de l'iodure d'hydrogène : [ \text{TiI}4 + 2 \text{H}_2\text{O} \rightarrow \text{TiO}_2 + 4 \text{HI} ]

Réactifs et conditions courants :

Agents réducteurs : Hydrogène, sodium ou magnésium.

Bases de Lewis : Éthers, amines.

Conditions d'hydrolyse : Présence d'eau ou d'humidité.

Principaux produits formés :

Réduction : Titane métallique.

Hydrolyse : Dioxyde de titane et iodure d'hydrogène.

4. Applications de la recherche scientifique

Le tétraiodure de titane a plusieurs applications de recherche scientifique :

Science des matériaux : Utilisé dans le procédé van Arkel–de Boer pour produire du titane métallique de haute pureté.

Catalyse : Les composés du titane, y compris le tétraiodure de titane, sont utilisés comme catalyseurs dans diverses réactions chimiques.

Électronique : Le tétraiodure de titane est utilisé dans la production de semi-conducteurs à base de titane et d'autres matériaux électroniques.

Nanotechnologie : Le tétraiodure de titane est utilisé dans la synthèse de nanoparticules de dioxyde de titane, qui ont des applications en photocatalyse et en remédiation environnementale.

5. Mécanisme d'action

Le mécanisme d'action du tétraiodure de titane implique sa capacité à former des liaisons fortes avec d'autres éléments et composés. Dans le procédé van Arkel–de Boer, le tétraiodure de titane se décompose pour produire du titane métallique pur. Les cibles moléculaires et les voies impliquées comprennent la formation de liaisons titane-iode et leur réduction ultérieure en titane métallique {_svg_4}.

Applications De Recherche Scientifique

Titanium tetraiodide has several scientific research applications:

Material Science: Used in the van Arkel–de Boer process for producing high-purity titanium metal.

Catalysis: Titanium compounds, including titanium tetraiodide, are used as catalysts in various chemical reactions.

Electronics: Titanium tetraiodide is used in the production of titanium-based semiconductors and other electronic materials.

Nanotechnology: Titanium tetraiodide is used in the synthesis of titanium dioxide nanoparticles, which have applications in photocatalysis and environmental remediation.

Mécanisme D'action

The mechanism of action of titanium tetraiodide involves its ability to form strong bonds with other elements and compounds. In the van Arkel–de Boer process, titanium tetraiodide decomposes to produce pure titanium metal. The molecular targets and pathways involved include the formation of titanium-iodine bonds and their subsequent reduction to titanium metal .

Comparaison Avec Des Composés Similaires

Le tétraiodure de titane peut être comparé à d'autres halogénures de titane, tels que le tétrachlorure de titane (TiCl₄) et le tétrabromure de titane (TiBr₄) :

Tétrachlorure de titane (TiCl₄) : Un liquide incolore utilisé dans la production de dioxyde de titane et comme catalyseur en synthèse organique.

Tétrabromure de titane (TiBr₄) : Un solide jaune utilisé dans des applications similaires à celles du tétrachlorure de titane, mais avec une réactivité et des propriétés physiques différentes.

Unicité du tétraiodure de titane :

Point de fusion plus élevé : Le tétraiodure de titane a un point de fusion plus élevé que les autres halogénures de titane, ce qui le rend approprié pour les applications à haute température.

Liste de composés similaires :

- Tétrachlorure de titane (TiCl₄)

- Tétrabromure de titane (TiBr₄)

- Tétrafluorure de titane (TiF₄)

Propriétés

Formule moléculaire |

C14H18N2 |

|---|---|

Poids moléculaire |

214.31 g/mol |

Nom IUPAC |

(2R,5S,7R)-2-pyridin-3-yl-1-azatricyclo[3.3.1.13,7]decane |

InChI |

InChI=1S/C14H18N2/c1-2-12(7-15-3-1)14-13-5-10-4-11(6-13)9-16(14)8-10/h1-3,7,10-11,13-14H,4-6,8-9H2/t10-,11+,13?,14-/m0/s1 |

Clé InChI |

INDYXBQOPZTSTJ-OWZDMKDPSA-N |

SMILES isomérique |

C1[C@@H]2CC3C[C@H]1CN(C2)[C@H]3C4=CN=CC=C4 |

SMILES canonique |

C1C2CC3CC1CN(C2)C3C4=CN=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

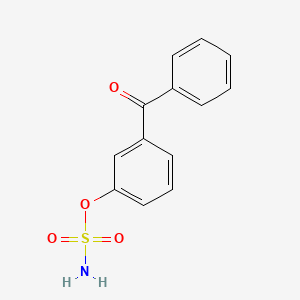

![[4-(2-methoxybenzoyl)phenyl] sulfamate](/img/structure/B10853392.png)

![[4-(3-methoxybenzoyl)phenyl] sulfamate](/img/structure/B10853394.png)

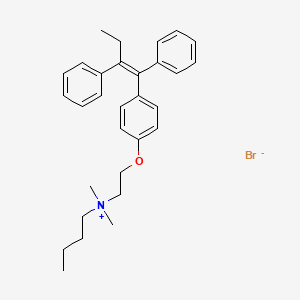

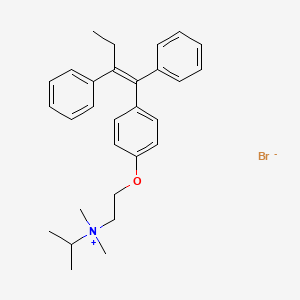

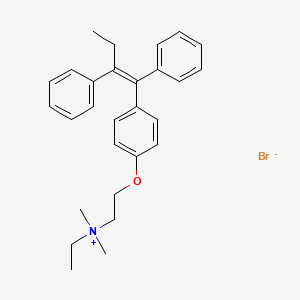

![butyl-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-dimethylazanium](/img/structure/B10853461.png)

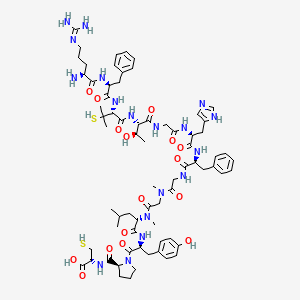

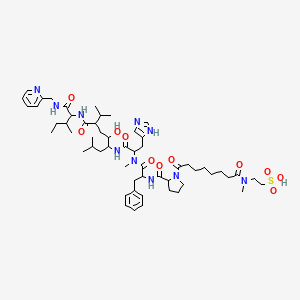

![sodium;4-hydroxy-5-[[3-(1H-imidazol-5-yl)-2-[methyl-[2-[[1-[8-[methyl(2-sulfoethyl)amino]-8-oxooctanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-7-methyl-N-[3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-yloctanimidate](/img/structure/B10853465.png)